5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one is a heterocyclic compound that features a naphthalene ring attached to an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of naphthalen-2-ylmethanol with oxazolidin-2-one under specific conditions. One common method involves heating the reactants in the presence of a base such as sodium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazolidinone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the naphthalene moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the naphthalene ring .
Scientific Research Applications
5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to produce a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-(Naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one include other oxazolidinone derivatives and naphthalene-based compounds. Examples include:
- 5-(Naphthalen-1-yloxymethyl)-1,3-oxazolidin-2-one
- 5-(Phenoxymethyl)-1,3-oxazolidin-2-one
- 5-(Naphthalen-2-yloxymethyl)-1,3,4-oxadiazole .
Uniqueness
What sets this compound apart is its unique combination of the naphthalene ring and the oxazolidinone moiety. This structure imparts specific chemical properties and reactivity that can be leveraged in various applications, making it a versatile and valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.